5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYAHENWPIQUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide (CAS 941237-71-4)
This analog differs by a methoxy group on the phenyl ring of the carboxamide (N-(3-methoxyphenyl) vs. N-phenyl).
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide
This compound features a furan-2-carboxamide scaffold with a phenoxymethyl linker and a diethylamino group. The diethylamino substituent enhances basicity, which may influence pharmacokinetics (e.g., membrane permeability).
Compounds with 4-Chlorophenyl Substitutions
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
Though a triazole derivative, this compound shares the 4-chlorophenyl group. It demonstrated potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, suggesting that the 4-chlorophenyl moiety contributes to antitumor activity. The trifluoromethyl group enhances metabolic resistance, a feature absent in the target compound .
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
This imidazole-based compound showed strong sirtuin inhibition in NSCLC cells, with high docking scores (Glide score: −9.2) attributed to the 4-chlorophenyl and methyl groups. The furan ring in the target compound may offer distinct conformational flexibility compared to imidazole .
Antifungal Carboxamide Derivatives
Acyl-hydrazone derivatives synthesized from 5-(4-chlorophenyl)-1H-tetrazole (Table 1) exhibited antifungal activity against Candida spp. (MIC80: 4–32 µg/mL). Compounds with electron-withdrawing groups (e.g., Cl, NO₂) showed fungicidal activity, while those with electron-donating groups (e.g., OCH₃) were fungistatic. This suggests that the 4-chlorophenyl group in the target compound may enhance fungicidal potency if paired with appropriate substituents .
Table 1. Antifungal Activity of Selected Compounds
| Compound | MIC80 (µg/mL) | MFC (µg/mL) | Activity Type |
|---|---|---|---|
| TH3 | 8 | 16 | Fungicidal |
| TH4 | 4 | 8 | Fungicidal |
| Fluconazole | 2–16 | >64 | Fungistatic |
Halogen-Substituted Furan Analogs
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide
Bromine substitution at position 5 of the furan ring increases molecular weight (vs. The morpholine group improves solubility, a modification absent in the target compound .
2-Methoxyethyl 5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
This benzofuran derivative replaces the carboxamide with a carboxylate ester, reducing hydrogen-bonding capacity. The 4-chlorobenzyloxy group extends the molecule’s hydrophobic domain, which may enhance membrane penetration .
Key Structural and Functional Insights
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve target affinity and metabolic stability.
- Electron-donating groups (e.g., OCH₃, NH₂) enhance solubility but may reduce potency .
Core Heterocycle :
- Furan rings offer rigidity and moderate electron density, whereas imidazoles and triazoles provide additional hydrogen-bonding sites .
Biological Activity Correlation :
Biological Activity
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a chlorophenyl group, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 344.78 g/mol. The structural features contribute to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit tumor cell growth across various cancer cell lines. For instance, it was tested against small-cell lung cancer (H146) and exhibited an IC50 value in the low nanomolar range, indicating potent activity against these cells .
Table 1: Anticancer Activity of 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| H146 | 21-22 | Bcl-2/Bcl-xL inhibition |
| H1417 | 21-22 | Bcl-2/Bcl-xL inhibition |
The compound's mechanism of action appears to involve the inhibition of Bcl-2 and Bcl-xL proteins, which are crucial for regulating apoptosis in cancer cells. By binding to these proteins, the compound promotes apoptosis, leading to reduced tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, although specific data on inhibition rates are still emerging. The presence of the chlorophenyl group is believed to enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Overview
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The exact molecular targets and pathways involved in the biological activity of 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in apoptotic pathways and microbial resistance mechanisms. The furan ring's reactivity may also play a role in its biological effects by forming adducts with cellular macromolecules .
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Tumor Regression Study : In vivo experiments demonstrated that treatment with 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide led to transient tumor regression in animal models of small-cell lung cancer. Although complete regression was not achieved, significant reductions in tumor size were observed at maximum tolerated doses .
- Antimicrobial Efficacy : A study focusing on various bacterial strains indicated that derivatives of this compound showed enhanced antimicrobial properties compared to parent compounds. Further optimization is needed to improve efficacy and reduce toxicity.
Comparison with Similar Compounds
When compared to structurally similar compounds such as N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide] known for its antiviral activity, 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide stands out due to its unique substitution pattern on the furan ring which imparts distinct chemical and biological properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Antiviral | Contains thiadiazole ring |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides | Antitubercular | Oxadiazole structure |
| 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide | Anticancer & Antimicrobial | Furan ring with chlorophenyl group |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling substituted furan precursors with aryl amines. Key methods include:
- Solvent-free fusion : Heating reactants at elevated temperatures without solvents to minimize byproducts .
- Microwave-assisted synthesis : Using cyclohexanone and aluminum oxide as a solid support to accelerate reaction kinetics, improving yield (85–92%) compared to conventional methods .
- Neat stirring : Room-temperature reactions under inert atmospheres for sensitive intermediates . Purity optimization requires post-synthesis recrystallization (e.g., ethanol/water mixtures) and HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and confirms the furan-carboxamide backbone .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 326.08) .
- FT-IR : Confirms carbonyl (C=O) stretching at ~1680 cm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on GHS classifications for analogous carboxamides:
- Personal protective equipment (PPE) : Nitrile gloves, P95 respirators for aerosol control, and chemical-resistant lab coats .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory irritation) .
- Emergency measures : Immediate rinsing for eye exposure (15+ minutes with saline) and activated charcoal for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing structural analogs of this compound?
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to identify misassignments .
- Isotopic labeling : Use N or C-labeled precursors to trace ambiguous signals .
- Dynamic NMR : Resolve rotational barriers in amide bonds causing signal splitting .
Q. What experimental strategies optimize the compound’s bioactivity through substituent modification?
- Structure-activity relationship (SAR) studies :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding .
- Modify the N-phenyl group with hydrophilic moieties (e.g., hydroxyl) to improve solubility without compromising activity .
Q. How should researchers determine physicochemical properties when experimental data are unavailable?
- Melting point : Differential scanning calorimetry (DSC) with heating rates of 5–10°C/min .
- LogP : Reverse-phase HPLC compared to standards with known partition coefficients .
- Aqueous solubility : Shake-flask method with UV-Vis quantification at λmax ~270 nm .
Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- HPLC stability assays : Monitor peak area reduction over time to calculate half-life .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .
Q. How can researchers design bioactivity assays to evaluate pharmacological potential?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
